molecular formula C18H30N2O3S B2694168 N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide CAS No. 1797177-94-6

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide

Cat. No.: B2694168
CAS No.: 1797177-94-6
M. Wt: 354.51
InChI Key: KDUQRPBVDOHYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide (CAS 1797177-94-6) is a synthetic small molecule with a molecular formula of C18H30N2O3S and a molecular weight of 354.51 g/mol . This compound belongs to a class of adamantyl carboxamide derivatives identified as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is an NADPH-dependent reductase that activates cortisol in key tissues, and its inhibition has demonstrated beneficial effects on various metabolic disorders, including insulin resistance, dyslipidemia, and obesity . In research settings, this compound has shown significant inhibitory activity in the 100 nM range (IC50 ~229 nM) within cell-based assays, demonstrating high selectivity over related enzymes like 11β-HSD2 and 17β-HSD1 . The adamantyl moiety is a recognized, highly hydrophobic pharmacophore that contributes to potent 11β-HSD1 inhibition . This product is listed for research use and is available from various chemical suppliers in quantities ranging from 1mg to 20mg . This compound is intended for Research Use Only (RUO). It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-adamantyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-12(2)11-24(22,23)16-9-20(10-16)17(21)19-18-6-13-3-14(7-18)5-15(4-13)8-18/h12-16H,3-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUQRPBVDOHYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane group is often introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Sulfonyl Group: This step usually involves sulfonylation, where a sulfonyl chloride reacts with an appropriate nucleophile.

    Construction of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the adamantane derivative with the azetidine ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Properties
Research has indicated that compounds containing the adamantane moiety exhibit antiviral properties, particularly against influenza viruses. The adamantane structure enhances binding affinity to viral proteins, making derivatives like N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide promising candidates for antiviral drug development. Studies have demonstrated that modifications to the adamantane core can lead to increased potency against resistant strains of influenza .

Anticancer Activity
Preliminary investigations into the anticancer properties of azetidine derivatives suggest that this compound could inhibit tumor growth. The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation has been noted, warranting further exploration in preclinical models .

Synthetic Utility

Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis, particularly in creating novel heterocycles. Its azetidine ring can undergo various transformations, enabling the synthesis of more complex molecules with potential pharmacological activity. For example, reactions involving this compound can yield new derivatives with enhanced biological profiles or altered pharmacokinetic properties .

Functionalization Techniques
Advanced synthetic techniques allow for the functionalization of the azetidine ring, which can be tailored to enhance solubility or bioavailability. This adaptability makes it a valuable intermediate in drug design and development processes .

Therapeutic Potential

Neurological Applications
Given the structural similarity to known neuroprotective agents, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its mechanism of action could reveal how it modulates neuroinflammatory responses or protects neuronal cells from oxidative stress .

Pain Management
The sulfonamide group present in the compound may confer analgesic properties, making it a candidate for pain management therapies. Investigations into its effects on pain pathways could lead to new treatments for chronic pain conditions .

Case Studies and Research Findings

Study Focus Findings
Antiviral ActivityDemonstrated increased binding affinity to influenza proteins; potential against resistant strains .
Anticancer EfficacyInhibitory effects on tumor cell proliferation observed in vitro; requires further investigation .
Neurological EffectsPotential neuroprotective properties suggested; ongoing studies needed for validation .
Pain ManagementInitial findings indicate possible analgesic effects; further research required .

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Adamantane-Containing Compounds

Pharmacological Activity

Adamantane derivatives exhibit diverse biological activities, influenced by substituents:

Table 2: Pharmacological Profile Comparison
Compound Name Activity Efficacy/Notes
Target Compound Hypothetical: Potential CB1 modulation or antimicrobial effects (based on structural analogs) Sulfonyl group may reduce CB1 affinity compared to fluoropentyl-indazole derivatives .
Adamantane-isothiourea hybrids (7b, 7d, 7e) Broad-spectrum antibacterial; hypoglycemic 7b, 7d, 7e show MIC ≤ 2 µg/mL against S. aureus and C. albicans .
5F-APICA (STS-135, ) Synthetic cannabinoid (CB1 agonist) High CB1 binding affinity due to fluoropentyl and indole groups .
FUB-AKB48 () CB1 agonist Controlled substance due to psychoactivity .

Key Insight : The target’s azetidine-sulfonyl structure may steer activity away from CB1 receptor binding (common in indazole/indole analogs) toward alternative targets, such as microbial enzymes or metabolic regulators.

Receptor Binding and Structure-Activity Relationships (SAR)

highlights that substituent position and heterocycle choice critically influence CB1 affinity:

  • Indazole/Indole vs. Azetidine : Indazole derivatives (e.g., FUB-AKB48) exhibit high CB1 affinity due to planar aromatic systems, whereas the azetidine’s saturated ring may reduce π-π stacking interactions .
  • Sulfonyl vs. Fluoroalkyl Groups : Fluoropentyl chains (e.g., in 5F-APICA) enhance lipophilicity and receptor penetration, while sulfonyl groups could improve solubility but reduce membrane permeability .

Legal and Regulatory Status

Adamantane-carboxamides with indazole/indole cores (e.g., FUB-AKB48, 5F-APICA) are classified as controlled substances under Dangerous Drugs Ordinance (Cap. 134) due to their psychoactive effects .

Biological Activity

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and data.

Chemical Structure and Synthesis

The compound features an adamantane moiety, which is known for enhancing lipophilicity and improving pharmacological properties. The synthesis of this compound typically involves the reaction of adamantane derivatives with azetidine and sulfonyl groups. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while maintaining biological activity.

Biological Activity

Antiviral Activity : Adamantane derivatives, including this compound, have been studied for their antiviral properties. For instance, compounds with adamantane structures have shown efficacy against various viruses, including influenza. The introduction of the adamantane fragment is believed to enhance interaction with viral proteins, potentially inhibiting viral replication .

Anticancer Properties : Recent studies have indicated that adamantane-based compounds may induce apoptosis in cancer cells. In vitro tests using tumor cell lines such as HEK293 and K562 demonstrated that derivatives could significantly reduce cell viability, suggesting a potential role in cancer therapy .

Antimicrobial Activity : Research has also highlighted the antimicrobial effects of similar adamantane derivatives. Compounds with structural similarities to this compound have shown activity against gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Viral Protein Interaction : The compound may interact with viral proteins, disrupting their function and preventing viral replication.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
  • Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, contributing to their antimicrobial effects .

Case Studies and Research Findings

Several studies provide insights into the efficacy of this compound:

  • In Vitro Efficacy Against Cancer Cells :
    • A study demonstrated that derivatives based on adamantane significantly reduced the viability of Jurkat and K562 tumor cell lines when compared to control drugs like camptothecin .
    • The mechanism involved apoptosis induction via mitochondrial pathways.
  • Antiviral Studies :
    • Research on adamantane derivatives has shown promising results against influenza strains, highlighting their potential as antiviral agents .
  • Antimicrobial Testing :
    • Compounds similar to this compound were tested against various bacterial strains, showing significant inhibition zones in agar diffusion tests .

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